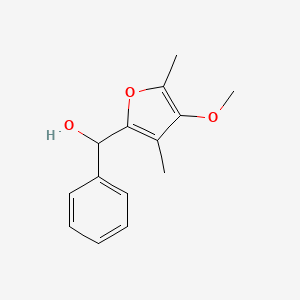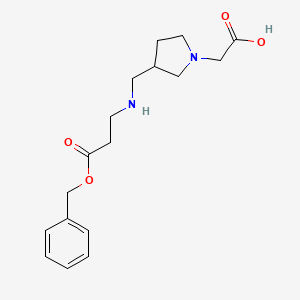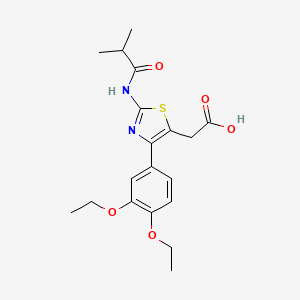
(6-Iodo-4-methylpyridin-3-yl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Yodo-4-metilpiridin-3-il)(fenil)metanol: es un compuesto orgánico que presenta un anillo de piridina sustituido con yodo y un grupo metilo, así como un grupo fenilo unido a una porción de metanol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (6-Yodo-4-metilpiridin-3-il)(fenil)metanol generalmente involucra los siguientes pasos:
Materiales de partida: La síntesis comienza con 4-metilpiridina y yodobenceno.
Yodación: La 4-metilpiridina se somete a yodación utilizando yodo y un agente oxidante adecuado como el peróxido de hidrógeno o el hipoclorito de sodio.
Reacción de Grignard: La piridina yodada luego se hace reaccionar con bromuro de fenilmagnesio (un reactivo de Grignard) para formar el producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de (6-Yodo-4-metilpiridin-3-il)(fenil)metanol puede implicar:
Procesamiento por lotes: Utilizando reactores a gran escala para llevar a cabo las reacciones de yodación y Grignard.
Sistemas de flujo continuo: Implementación de química de flujo continuo para mejorar la eficiencia de la reacción y el rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
(6-Yodo-4-metilpiridin-3-il)(fenil)metanol: puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona.
Reducción: El compuesto se puede reducir para eliminar el sustituyente de yodo.
Sustitución: El átomo de yodo se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Reactivos como hidruro de litio y aluminio o gas hidrógeno con un catalizador de paladio.
Sustitución: Nucleófilos como azida de sodio o tiolato en disolventes apróticos polares.
Principales productos formados
Oxidación: Formación de (6-Yodo-4-metilpiridin-3-il)(fenil)cetona.
Reducción: Formación de (4-metilpiridin-3-il)(fenil)metanol.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
(6-Yodo-4-metilpiridin-3-il)(fenil)metanol: tiene varias aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidos los efectos anticancerígenos y antiinflamatorios.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo por el cual (6-Yodo-4-metilpiridin-3-il)(fenil)metanol ejerce sus efectos involucra:
Blancos moleculares: Interacción con enzimas o receptores específicos en sistemas biológicos.
Vías implicadas: Modulación de vías de señalización relacionadas con el crecimiento celular, la apoptosis o la inflamación.
Comparación Con Compuestos Similares
(6-Yodo-4-metilpiridin-3-il)(fenil)metanol: se puede comparar con compuestos similares como:
(4-Metilpiridin-3-il)(fenil)metanol: Carece del sustituyente de yodo, lo que da como resultado una reactividad y actividad biológica diferentes.
(6-Bromo-4-metilpiridin-3-il)(fenil)metanol: Sustitución de yodo por bromo, lo que lleva a variaciones en las propiedades químicas y las aplicaciones.
Conclusión
(6-Yodo-4-metilpiridin-3-il)(fenil)metanol: es un compuesto versátil con un potencial significativo en varios campos de investigación. Su estructura única permite diversas reacciones químicas y aplicaciones, lo que lo convierte en un tema de estudio valioso en química, biología, medicina e industria.
Propiedades
Fórmula molecular |
C13H12INO |
|---|---|
Peso molecular |
325.14 g/mol |
Nombre IUPAC |
(6-iodo-4-methylpyridin-3-yl)-phenylmethanol |
InChI |
InChI=1S/C13H12INO/c1-9-7-12(14)15-8-11(9)13(16)10-5-3-2-4-6-10/h2-8,13,16H,1H3 |
Clave InChI |
AGJRGJDHQPWRDV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C(C2=CC=CC=C2)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B11799268.png)


![2-Ethyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11799311.png)

